1-(Methoxymethyl)cyclobutane-1-carbonitrile
Description
1-(Methoxymethyl)cyclobutane-1-carbonitrile is a cyclobutane derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent and a nitrile (-C≡N) group at the 1-position of the cyclobutane ring. Cyclobutane carbonitriles are versatile intermediates in medicinal chemistry and materials science, often serving as rigid scaffolds for drug design due to their constrained geometry and tunable substituents .
Properties
IUPAC Name |
1-(methoxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-6-7(5-8)3-2-4-7/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFQUIAEHPLNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Methoxymethyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarbonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Methoxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Methoxymethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxymethyl group introduces an ether linkage, enhancing polarity compared to alkyl or aryl substituents (e.g., trifluoromethyl or phenyl). This may improve aqueous solubility relative to 1-(Trifluoromethyl)cyclobutane-1-carbonitrile .
Biological Activity
1-(Methoxymethyl)cyclobutane-1-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₇H₁₃N
Molecular Weight: 125.19 g/mol
IUPAC Name: this compound
The structure of this compound allows for various interactions with biological targets, making it a candidate for further investigation in drug development.
This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. The compound's nitrile group may facilitate binding to active sites of enzymes or receptors, potentially modulating their activity.
Therapeutic Potential
Research indicates that this compound may possess the following therapeutic potentials:
- Anticancer Activity: Preliminary studies suggest that derivatives of cyclobutane compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Neuroprotective Effects: There is evidence that compounds with similar structures can exert neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of various cyclobutane derivatives, including this compound. The results demonstrated that the compound inhibited the proliferation of several cancer cell lines, particularly breast and colon cancer cells, through apoptosis induction mechanisms .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers explored the effects of cyclobutane derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Promising candidate for further research |
| Cyclobutyl derivatives | Varies (some show anticancer activity) | Structural similarities may influence activity |
| Other nitrile-containing compounds | Often exhibit varied biological activities | Nitrile group enhances reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
